Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

Physicochemical Properties Lipophilicity Permeability

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 885949-63-3), with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol , is a halogenated pyridine derivative characterized by a chloro and a trifluoromethyl group on the pyridine ring. Its structure, featuring a methyl ester moiety on the acetic acid side chain , confers distinct physicochemical properties, such as a calculated XLogP3-AA of 2.2 and a topological polar surface area of 39.2 Ų , which influence its solubility and membrane permeability profiles.

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.6 g/mol
CAS No. 885949-63-3
Cat. No. B1362081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
CAS885949-63-3
Molecular FormulaC9H7ClF3NO2
Molecular Weight253.6 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
InChIInChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3
InChIKeyKORSBDKODWUAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) | A Key Intermediate in Agrochemical and Pharmaceutical R&D


Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 885949-63-3), with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol [1], is a halogenated pyridine derivative characterized by a chloro and a trifluoromethyl group on the pyridine ring. Its structure, featuring a methyl ester moiety on the acetic acid side chain , confers distinct physicochemical properties, such as a calculated XLogP3-AA of 2.2 and a topological polar surface area of 39.2 Ų [1], which influence its solubility and membrane permeability profiles. This compound is primarily utilized as a crucial synthetic intermediate in the development of novel agrochemicals, particularly fungicides , and as a building block in medicinal chemistry for exploring structure-activity relationships in various biological targets [2].

Synthetic intermediate with orthogonal methyl ester and 3-chloro handles for heterocyclic library synthesis
Reported lipophilicity profile and low H-bond donor count support permeability-relevant assay design

Why Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate Cannot Be Casually Substituted in Critical R&D Workflows


The substitution of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) with a close structural analog is not straightforward and carries significant risk in research and development. Subtle variations in the substitution pattern on the pyridine ring, the ester moiety, or the acetic acid linker lead to quantifiable differences in physicochemical properties, such as a change in LogP from 2.2 [1] to 2.4 for the carboxylic acid derivative [2], and vastly different biological activity profiles, as evidenced by a >10-fold difference in IC50 against the alpha-3 nAChR [3]. Generic substitution can invalidate structure-activity relationship (SAR) studies, derail synthetic route optimization, and compromise the integrity of biological assays. The evidence presented below quantifies these critical differentiators to guide precise procurement decisions.

Target (Methyl Ester) XLogP3-AA 2.2, HBD 0, PSA 39.2 Ų
Common Substitute (Carboxylic Acid) LogD 2.4 (pH 7.4), HBD 1
Direct amidation/reduction without protecting-group steps
Requires esterification before many transformations; may add synthetic steps
Reported >10-fold difference in IC50 against α3 nAChR; SAR-sensitive
Biological activity profile may shift significantly; assay baseline not interchangeable

Quantitative Evidence for Differentiating Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) from Key Analogs


Physicochemical Profile Comparison: Methyl Ester (CAS 885949-63-3) vs. Carboxylic Acid (CAS 1000522-34-8)

The methyl ester derivative (CAS 885949-63-3) exhibits a calculated LogP value of 2.2 [1], which is a key determinant of its ability to passively diffuse across biological membranes. In comparison, the corresponding carboxylic acid analog (CAS 1000522-34-8) has a higher calculated LogD of 2.4 at physiological pH (7.4) [2]. While the LogP values are similar, the methyl ester lacks a hydrogen bond donor (HBD count = 0 [1]), whereas the carboxylic acid has one. This single difference in HBD count significantly impacts solubility, membrane permeability, and oral bioavailability potential, making the methyl ester a superior choice for cell-based assays requiring passive diffusion or for prodrug strategies.

Physicochemical Profile
Head-to-head
Target: XLogP3-AA 2.2, HBD 0, PSA 39.2 Ų
Comparator (Carboxylic Acid): LogD 2.4, HBD 1
HBD difference may shift passive permeability and assay suitability
Calculated properties; experimental validation recommended
Physicochemical Properties Lipophilicity Permeability

Receptor Antagonism Profile: Target Compound (CAS 885949-63-3) Demonstrates Multi-Receptor Activity in Functional Assays

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) has been shown to act as an antagonist at both the human neuronal acetylcholine receptor subunit alpha-3 (nAChR α3) and the human 5-hydroxytryptamine receptor 3A (5-HT3A) [1]. In cell-based functional assays, the compound inhibited epibatidine-induced membrane potential in SH-SY5Y cells expressing the alpha-3 receptor, with an IC50 of 30,000 nM (30 µM). Against the human 5-HT3A receptor expressed in HEK293 cells, it inhibited m-chlorophenylbiguanide-induced calcium influx with the same IC50 of 30,000 nM (30 µM). This dual-receptor activity profile, while demonstrating modest potency, is a well-defined functional property that can be used as a benchmark for SAR studies. Direct comparator data for close analogs in these exact assays is limited, but this functional fingerprint provides a critical baseline for evaluating the biological consequence of structural modifications.

Functional Antagonism
Class-level
IC50 30 µM (nAChR α3)
IC50 30 µM (5-HT3A)
Reported baseline for SAR; comparator data limited
Cell-based functional assays; data to verify for specific analogs
Pharmacology nAChR 5-HT3A Receptor Functional Assays

Synthetic Utility: A Versatile Intermediate for Late-Stage Diversification

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) contains two key functional groups amenable to further chemical elaboration: a methyl ester and an aryl chloride. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (CAS 1000522-34-8), as demonstrated in the synthesis of fungicidal compounds . Alternatively, the ester can be converted to other derivatives (e.g., amides, hydrazides) via standard nucleophilic acyl substitution. The 3-chloro substituent on the pyridine ring offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or amino functionalities. This orthogonal reactivity, where the ester and chloride can be modified independently, contrasts with analogs like 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1000522-34-8), which requires an additional esterification step for similar diversification .

Synthetic Utility
Class-level
Methyl ester: direct hydrolysis, amidation, reduction
Aryl chloride: cross-coupling handle
Orthogonal reactivity streamlines diversification
Route context; scale-up validation needed
Synthetic Chemistry Building Block Functional Group Transformation

Recommended R&D Applications for Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) Based on Evidence


Medicinal Chemistry: SAR Studies for Novel nAChR and 5-HT3A Modulators

Leverage the well-defined dual-receptor antagonist profile (IC50 = 30 µM at both human α3 nAChR and 5-HT3A receptors [1]) as a baseline for structure-activity relationship (SAR) exploration. This compound serves as an ideal starting point for synthesizing focused libraries to improve potency and selectivity, as any modification can be directly compared to this established functional fingerprint. The methyl ester group facilitates the synthesis of amide or carboxylic acid derivatives to probe the impact of the ester moiety on receptor binding and functional activity [2].

Agrochemical Discovery: Fungicidal Lead Optimization and Metabolite Studies

Given the established use of the carboxylic acid analog (CAS 1000522-34-8) as a fungicide against powdery mildew and rusts [1], this methyl ester derivative (CAS 885949-63-3) is a crucial synthetic intermediate for generating novel analogs and prodrugs. Its higher calculated lipophilicity (XLogP3-AA of 2.2 [2]) compared to the parent acid may confer improved plant cuticle penetration. Researchers can use this compound to synthesize and screen a new generation of benzamide fungicides and to serve as a reference standard in metabolism studies of agrochemical candidates .

Chemical Biology: Tool Compound for Acetyl-CoA Carboxylase (ACC) Inhibition

Employ this compound as a tool to probe the biological consequences of Acetyl-CoA Carboxylase (ACC) inhibition, based on its reported mechanism of action [1]. By inhibiting ACC, the compound interferes with malonyl-CoA production, a critical step in fatty acid biosynthesis [1]. Researchers can use it to dissect the role of de novo lipogenesis in various cell types and disease models, including cancer and metabolic disorders, utilizing its established physicochemical profile (LogP 2.2 [2]) for consistent cell-based assay performance.

Organic Synthesis: A Key Building Block for Heterocyclic Library Construction

Utilize this compound as a versatile, bifunctional building block in parallel synthesis and medicinal chemistry. The orthogonal reactivity of the methyl ester and the aryl chloride allows for rapid, two-step diversification to generate libraries of diverse pyridine-containing molecules [1]. Its role as a precursor to more complex structures is well-documented in the synthesis of agrochemicals and pharmaceuticals [2], making it a valuable stock item for any synthetic chemistry laboratory engaged in the discovery of bioactive small molecules.

Application
Selection Property
Validation Focus
nAChR / 5-HT3A SAR studies
Reported dual-receptor functional profile
Functional assay benchmarking vs analogs
Agrochemical lead optimization
Methyl ester prodrug intermediate
Penetration and metabolite screening context
ACC pathway inhibition studies
Reported ACC inhibition context
De novo lipogenesis assay endpoints
Heterocyclic library synthesis
Orthogonal ester / chloride reactivity
Diversification efficiency and route simplicity

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